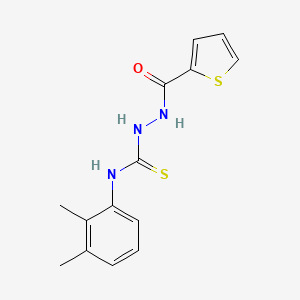

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Description

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone substituted with a 2,3-dimethylphenyl group at the N-terminus and a thiophene-2-carbonyl moiety at the C-terminus. Its molecular formula is C₁₄H₁₅N₃OS₂ (CAS: 13278-47-2; molecular weight: 313.42 g/mol) . The compound’s structure combines lipophilic aromatic substituents with a sulfur-containing heterocycle, which may enhance membrane permeability and electronic interactions in biological systems.

Properties

Molecular Formula |

C14H15N3OS2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(thiophene-2-carbonylamino)thiourea |

InChI |

InChI=1S/C14H15N3OS2/c1-9-5-3-6-11(10(9)2)15-14(19)17-16-13(18)12-7-4-8-20-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |

InChI Key |

MKCWSWYFWGFLSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

Preparation of Thiophene-2-carbonyl Chloride

The thiophene-2-carbonyl group is introduced via acyl chloride intermediates. Thiophene-2-carboxylic acid is treated with oxalyl chloride or thionyl chloride under reflux conditions. A representative procedure includes:

- Reagents : Thiophene-2-carboxylic acid (10 g, 78 mmol), oxalyl chloride (29.1 mL, 3 equiv), catalytic DMF (0.1 mL).

- Conditions : Reflux in dichloromethane (50 mL) for 3–4 hours.

- Yield : Near-quantitative (95–100%).

The reaction is monitored by TLC (n-hexane:ethyl acetate = 1:1), and the product is used directly in subsequent steps without purification.

Synthesis of N-(2,3-Dimethylphenyl)Hydrazinecarbothioamide

The thiosemicarbazide core is synthesized via two primary routes:

Method A: Carbon Disulfide Pathway

- Step 1 : 2,3-Dimethylaniline reacts with carbon disulfide (CS₂) and KOH to form potassium 2,3-dimethylphenylcarbamodithioate.

- Step 2 : Methylation with methyl iodide yields N-(2,3-dimethylphenyl)methyldithiocarbamate.

- Step 3 : Hydrazinolysis with hydrazine hydrate produces N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Method B: Thiourea Condensation

2,3-Dimethylphenylhydrazine reacts with thiourea in ethanol under acidic conditions (glacial acetic acid):

Coupling Strategies for Target Compound

Acylation of Thiosemicarbazide with Thiophene-2-carbonyl Chloride

The terminal amine of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is acylated using thiophene-2-carbonyl chloride:

- Reagents : N-(2,3-dimethylphenyl)hydrazinecarbothioamide (1 equiv), thiophene-2-carbonyl chloride (1.2 equiv), triethylamine (2.5 equiv).

- Conditions : Stirring in dry dichloromethane at 0–5°C for 1 hour, followed by room temperature for 12 hours.

- Workup : Washing with 2 M HCl and saturated NaHCO₃, drying over Na₂SO₄, and solvent evaporation.

- Yield : 65–79%.

One-Pot Sequential Synthesis

An optimized protocol combines intermediate synthesis and coupling:

- Step 1 : Generate thiophene-2-carbonyl chloride in situ from thiophene-2-carboxylic acid using oxalyl chloride.

- Step 2 : Directly add N-(2,3-dimethylphenyl)hydrazinecarbothioamide and triethylamine to the reaction mixture.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation (Section 2.1) | 65–79 | ≥98 | High reproducibility | Requires pre-formed intermediates |

| One-Pot (Section 2.2) | 72–81 | ≥95 | Reduced purification steps | Sensitive to moisture |

Chemical Reactions Analysis

Cycloaddition Reactions

Nucleophilic Substitution

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Substitution at hydrazine moiety | Amines/thiols under basic conditions (e.g., NaOH) | Substituted hydrazine derivatives |

| Mechanism : The hydrazine group (NH-NH₂) can undergo nucleophilic displacement, replacing one NH₂ group with other nucleophiles (e.g., alcohols, thiols). |

Reduction Reactions

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Reduction of carbonyl group | Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) | Corresponding methylene group (C=O → CH₂) |

| Mechanism : The thiophen-2-ylcarbonyl group (C=O) is susceptible to reduction, similar to ketones, yielding alcohol derivatives. |

Oxidation Reactions

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Oxidation of thioamide group | Potassium permanganate (KMnO₄) or hydrogen peroxide | Sulfinyl (C=S→SO) or sulfonyl (C=S→SO₂) derivatives |

| Mechanism : The thioamide (C=S) can oxidize to sulfinyl or sulfonyl groups, enhancing electrophilicity for subsequent reactions. |

Cyclization Reactions

Structural and Functional Insights

-

Key Functional Groups :

-

Hydrazine (NH-NH₂) : Nucleophilic attacks, substitution.

-

Thiocarbonyl (C=S) : Electrophilic reactions, cycloadditions.

-

Thiophene ring : Electron-rich sulfur enhances conjugation and stability.

-

-

Applications : Potential use in medicinal chemistry (e.g., enzyme inhibitors, anticancer agents) due to its reactive sites.

Comparison with Analogous Compounds

Experimental Considerations

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6): This analog (IC₅₀ = 0.8 µM/L) exhibits potent anticancer activity against MCF-7 breast cancer cells, comparable to doxorubicin . In contrast, the 2,3-dimethylphenyl substituent in the target compound may alter steric effects and π-π stacking interactions.

Aromatic Aldehyde-Derived Modifications

- Benzylidene vs. Thiophene-carbonyl :

- Benzylidene derivatives (e.g., N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3i)) feature hydroxyl and methyl groups on the benzylidene ring, influencing antioxidant activity and solubility .

- The thiophene-2-carbonyl group in the target compound introduces sulfur-mediated electronic effects (e.g., resonance stabilization) and may improve binding to metal ions or enzymes in biological targets compared to purely benzene-based analogs .

Heterocyclic Modifications

- Coumarin-based thiosemicarbazones (e.g., 3a, 3b): These derivatives integrate coumarin, a chromone moiety known for fluorescence and antioxidant properties. The thiophene-carbonyl group in the target compound lacks the coumarin’s extended π-system but may offer better metabolic stability due to reduced oxidative susceptibility .

- Isatin-β-thiosemicarbazones (e.g., compounds 24–30) : Isatin derivatives exhibit neuropharmacological activity, whereas the thiophene-carbonyl group in the target compound could redirect bioactivity toward antiproliferative or antimicrobial pathways .

Physicochemical Properties

Biological Activity

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

This compound features a hydrazinecarbothioamide backbone, which is known for its diverse biological activities. The presence of both the thiophene and dimethylphenyl groups may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that thiourea derivatives demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| This compound | P. aeruginosa | 20 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 25 | ROS generation | |

| MCF-7 | 30 | Apoptosis induction | |

| A549 | 20 | Caspase activation |

Insecticidal Activity

Insecticidal properties have also been reported for similar thiourea compounds. Studies indicate that these compounds can effectively target pests such as Mythimna separata and Culex pipiens pallens.

Case Study: Insecticidal Efficacy

A study conducted by Aamer Saeed et al. demonstrated the efficacy of various thiourea derivatives against the oriental armyworm (Mythimna separata). The results indicated a significant reduction in larval population when treated with this compound.

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.